molecular formula C19H16N4O6S2 B4200195 Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B4200195
M. Wt: 460.5 g/mol
InChI Key: ZXQQOBMQARBWKB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a nitrophenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of furan with a halogenated precursor.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and hydroxylated furans.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate: shares similarities with other thiazole and furan derivatives, such as:

Uniqueness

  • The unique combination of thiazole, furan, and nitrophenyl groups in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-methyl-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S2/c1-3-28-17(25)15-10(2)20-19(31-15)22-18(30)21-16(24)14-8-7-13(29-14)11-5-4-6-12(9-11)23(26)27/h4-9H,3H2,1-2H3,(H2,20,21,22,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQQOBMQARBWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate

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